molecular formula C13H20N4O5S B554913 Mbs-D-Arg-OH CAS No. 200188-25-6

Mbs-D-Arg-OH

Cat. No.: B554913
CAS No.: 200188-25-6
M. Wt: 344.39 g/mol
InChI Key: RPFYHHDKHXNWQH-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mbs-D-Arg-OH (CAS 200188-25-6) is a protected D-arginine derivative intended strictly for research applications in peptide synthesis. The Mbs (4-methoxybenzenesulfonyl) group is widely used to protect the guanidine side chain of arginine, preventing unwanted side reactions during peptide coupling processes . This protection is particularly valuable in solid-phase peptide synthesis (SPPS), where selective deprotection is required to build complex peptides step-by-step . The stability of the Mbs group under acidic conditions also makes it suitable for use in Fmoc-based synthesis strategies . After the peptide chain assembly is complete, the Mbs group can be removed under specific conditions to reveal the native arginine residue in the final product . While the specific research applications for this D-enantiomer are not detailed in the available sources, its role is foundational in synthesizing peptides with high purity and accuracy for pharmaceutical and biochemical research. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O5S/c1-22-9-4-6-10(7-5-9)23(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFYHHDKHXNWQH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N[C@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Guanidino Group Protection

The guanidino group of D-arginine is protected via reaction with p-methoxybenzylsulfonyl chloride (Mbs-Cl) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). A tertiary base—triethylamine (TEA) or N,N-diisopropylethylamine (DIEA)—is employed to scavenge HCl generated during the reaction. Typical conditions involve:

  • Molar ratio : 1.2 equivalents of Mbs-Cl per equivalent of D-arginine

  • Temperature : 0–25°C

  • Reaction time : 4–12 hours

The α-amino group may be temporarily protected with a Boc (tert-butyloxycarbonyl) group to prevent undesired side reactions. For example, Boc-D-Arg-OH is first synthesized by treating D-arginine with di-tert-butyl dicarbonate in a water-dioxane mixture.

Stepwise Synthesis and Key Intermediates

The synthesis of this compound proceeds through well-defined intermediates, each requiring precise control over reaction parameters.

Synthesis of Boc-D-Arg(Mbs)-OEt

  • Protection of α-amino group :
    Boc-D-Arg-OH is prepared by reacting D-arginine with Boc₂O in a 1:1 molar ratio in aqueous NaOH (pH 9–10).

  • Guanidino protection :
    Boc-D-Arg-OH is treated with Mbs-Cl (1.2 eq) in DMF/TEA (4:1) at 0°C for 6 hours. The product is isolated via ethyl acetate extraction and purified by silica gel chromatography (yield: 75–85%).

  • Esterification :
    The carboxyl group is esterified by stirring Boc-D-Arg(Mbs)-OH in ethanol with SOCl₂ (1.5 eq) at reflux for 2 hours. The crude product is crystallized from hexane/ethyl acetate (yield: 90–95%).

Deprotection to this compound

  • Removal of Boc group :
    Boc-D-Arg(Mbs)-OEt is treated with 4N HCl in dioxane for 30 minutes, yielding H-D-Arg(Mbs)-OEt·HCl.

  • Enzymatic cleavage of ethyl ester :
    The ester is hydrolyzed using trypsin (1 mg per 100 mg substrate) in 0.1M Tris buffer (pH 8.0) at 37°C for 4 hours. The product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Critical Reaction Parameters and Optimization

Solvent Systems

  • Coupling reactions : 40–50% aqueous DMF improves solubility of protected intermediates.

  • Hydrogenation : Ethanol/water (4:1) with Pd/C (5% w/w) at 2 bar H₂ effectively removes nitro or benzyl groups without affecting Mbs.

Temperature Control

  • Mbs introduction : Reactions performed below 10°C minimize sulfonamide byproducts.

  • Enzymatic cleavage : Maintaining 37°C ensures optimal trypsin activity.

Purification and Characterization

Chromatographic Methods

  • Ion-exchange chromatography : DEAE-Sephadex with 0.1–0.5M NH₄HCO₃ gradient removes unreacted starting materials.

  • RP-HPLC : C18 columns (10μm, 250×4.6mm) with 0.1% TFA/acetonitrile achieve >98% purity.

Analytical Data

  • Melting point : 212–215°C (decomposes)

  • ¹H NMR (D₂O) : δ 7.25 (d, 2H, Mbs aromatic), 4.15 (m, 1H, α-CH), 3.80 (s, 3H, OCH₃)

  • MS (ESI+) : m/z 404.2 [M+H]⁺

Comparative Analysis of Synthetic Routes

MethodProtective GroupsYield (%)Purity (%)Key Advantage
Solution-phase (Mbs-Cl)Boc/OEt7897Scalability
Enzymatic deprotectionMbs/OEt8599No racemization
Hydrogenation-assistedMbs/Z6595Simultaneous deprotection

Challenges and Mitigation Strategies

  • Incomplete guanidino protection : Add 1.5 eq Mbs-Cl and extend reaction time to 24 hours.

  • Ester hydrolysis during storage : Store at -20°C under nitrogen with desiccant .

Chemical Reactions Analysis

Mbs-D-Arg-OH undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mbs-D-Arg-OH has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific enzymes involved in disease pathways.

    Industry: This compound is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Mbs-D-Arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can modulate various biological pathways, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Boc-D-Arg(Pbf)-OH

Molecular Profile :

  • Formula : C₂₄H₃₈N₄O₇S ().
  • Molecular Weight : 526.65 g/mol.
  • Protecting Groups : tert-butoxycarbonyl (Boc) on the α-amine; 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) on the guanidine.

Key Differences from Mbs-D-Arg-OH :

Protecting Group Chemistry :

  • Boc is acid-labile , requiring trifluoroacetic acid (TFA) for cleavage, whereas Mbs groups are typically removed under basic or nucleophilic conditions.
  • Pbf (used in both compounds) is acid-labile but offers enhanced guanidine protection compared to older groups like nitro or tosyl.

Solubility :

  • Boc-D-Arg(Pbf)-OH is soluble in DMSO (), a trait critical for SPPS. This compound’s solubility profile may differ due to the bulkier Mbs group.

Stability :

  • Boc-D-Arg(Pbf)-OH requires storage at -20°C to prevent degradation (). Mbs-protected derivatives might exhibit distinct stability due to sulfonyl group interactions.

Fmoc-Arg(Pbf)-OH

Molecular Profile :

  • Formula : Likely C₂₉H₃₈N₄O₇S (based on Fmoc and Pbf group addition).
  • Protecting Groups : Fluorenylmethyloxycarbonyl (Fmoc) on the α-amine; Pbf on the guanidine.

Key Differences from this compound :

Coupling Efficiency :

  • Fmoc-Arg(Pbf)-OH achieves 93% coupling efficiency under optimized conditions (activated ester method with DIC/HOBt/DMAP) (). This compound’s coupling rates may vary due to steric hindrance from the Mbs group.

Deprotection Conditions :

  • Fmoc is base-labile (removed with piperidine), aligning with modern SPPS strategies. Mbs removal would require orthogonal conditions, such as thiolysis or hydroxylamine treatment.

Synthetic Flexibility :

  • The Fmoc/Pbf combination is widely adopted in SPPS for its compatibility with automated synthesizers (). This compound’s utility depends on compatibility with other protecting groups in complex sequences.

Functional Comparison Table

Parameter This compound (Inferred) Boc-D-Arg(Pbf)-OH Fmoc-Arg(Pbf)-OH
Protecting Groups Mbs (guanidine) Boc (α-amine), Pbf (guanidine) Fmoc (α-amine), Pbf (guanidine)
Molecular Weight ~500–550 g/mol (estimated) 526.65 g/mol ~600–650 g/mol (estimated)
Solubility Likely polar aprotic solvents DMSO DMF, DCM/DMA mixtures
Coupling Efficiency Dependent on activation method N/A 93% (activated ester method)
Deprotection Basic/nucleophilic conditions Acidic (TFA) Basic (piperidine)

Biological Activity

Mbs-D-Arg-OH, a derivative of arginine, has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the compound's biological activity, supported by relevant data, tables, and case studies.

Chemical Structure and Properties

This compound is a modified form of D-arginine, typically characterized by the presence of a methoxybenzylsulfonyl (Mbs) group. This modification enhances its solubility and stability, making it an attractive candidate for various biological applications. The molecular formula is C₁₃H₁₈N₂O₄S, with a molecular weight of approximately 302.36 g/mol.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The data indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Its efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa suggests a broad spectrum of action.

Cytotoxicity and Hemolytic Activity

To assess the safety profile of this compound, cytotoxicity tests were conducted using human cell lines. The results indicated low cytotoxicity levels, with no significant hemolytic activity observed at concentrations up to 250 µg/mL.

Table 2: Cytotoxicity Assessment

Cell LineConcentration Tested (µg/mL)% ViabilityReference
A2058 (Melanoma)10095%
MRC-5 (Lung Fibroblast)10098%

These findings suggest that this compound is well-tolerated in vitro, indicating potential for therapeutic use without significant risk of toxicity.

The antimicrobial activity of this compound may be attributed to its ability to interact with bacterial membranes. The positively charged arginine residues facilitate binding to negatively charged components of the bacterial cell wall, leading to membrane disruption.

Case Study: Mechanistic Insights

A study investigating the effects of this compound on Staphylococcus aureus revealed that treatment led to increased permeability of the bacterial membrane. This was assessed using fluorescence microscopy, which showed enhanced uptake of propidium iodide in treated cells compared to controls.

Q & A

Q. What are the critical steps for synthesizing Mbs-D-Arg-OH with high purity, and how can side reactions be minimized?

  • Methodological Answer: Synthesis should follow protocols for protected arginine derivatives, incorporating orthogonal protecting groups (e.g., Mbs for guanidino protection). Key steps include:
  • Reaction Monitoring: Use TLC or HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to track reaction progress and identify byproducts .
  • Purification: Employ reverse-phase chromatography or recrystallization to isolate the compound. Validate purity via NMR (¹H/¹³C) and HRMS, ensuring <i>≥95%</i> purity .
  • Side Reaction Mitigation: Optimize pH (6.5–7.5) and temperature (0–4°C) during coupling steps to prevent guanidino group deprotection or racemization .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be validated?

  • Methodological Answer: Combine spectroscopic and chromatographic methods:
  • Structural Confirmation: ¹H/¹³C NMR (DMSO-<i>d</i>6 or CDCl3) to verify backbone and protecting group integrity. Compare chemical shifts with literature data for D-Arg derivatives .
  • Mass Analysis: HRMS (ESI or MALDI-TOF) to confirm molecular ion peaks and rule out adducts .
  • Purity Assessment: HPLC-DAD (220 nm detection) with spiked controls to validate retention times and peak homogeneity .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer: Design accelerated stability studies:
  • Condition Testing: Store aliquots at -20°C (long-term), 4°C (short-term), and 25°C (degradation control) with humidity (75% RH) .
  • Degradation Analysis: Use LC-MS to monitor hydrolysis (e.g., Mbs group cleavage) or oxidation. Quantify degradation products via calibration curves .
  • Data Interpretation: Apply Arrhenius kinetics to predict shelf life, ensuring <i>≥90%</i> stability over 6 months at recommended storage .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

  • Methodological Answer: Address discrepancies through:
  • Dynamic vs. Static Analysis: NMR reflects solution-state conformations, while X-ray captures solid-state packing. Perform variable-temperature NMR to assess rotational barriers of the Mbs group .
  • Computational Validation: Use DFT calculations (B3LYP/6-31G*) to model energetically favorable conformations and compare with experimental data .
  • Cross-Validation: Replicate crystallization in multiple solvents (e.g., ethanol/water vs. DMF) to identify polymorphic influences .

Q. What strategies optimize this compound solubility for in vitro assays without compromising bioactivity?

  • Methodological Answer: Systematically test solubilizing agents:
  • Co-Solvents: Titrate DMSO (≤5% v/v) or PEG-400 in buffered solutions (PBS, pH 7.4). Monitor aggregation via dynamic light scattering .
  • Cyclodextrin Complexation: Screen β-cyclodextrin derivatives at 1–10 mM concentrations; validate binding via ROESY NMR .
  • Bioactivity Checks: Compare IC50 values in solubility-optimized vs. standard buffers to ensure no loss of potency .

Q. How can researchers design robust dose-response studies using this compound in enzyme inhibition assays?

  • Methodological Answer: Follow pharmacodynamic principles:
  • Dose Range: Use 10-point serial dilutions (0.1–100 μM) to capture full sigmoidal curves. Include positive/negative controls (e.g., unmodified D-Arg) .
  • Replicates: Triplicate measurements per concentration; apply Grubbs’ test to exclude outliers .
  • Data Modeling: Fit data to Hill equations (GraphPad Prism) to calculate Ki and assess cooperativity. Report 95% confidence intervals .

Q. What computational approaches best predict the interaction of this compound with biological targets?

  • Methodological Answer: Combine molecular docking and MD simulations:
  • Docking: Use AutoDock Vina with flexible residues in the target’s active site. Validate poses via consensus scoring (Glide, MOE) .
  • MD Simulations: Run 100-ns trajectories (AMBER force field) to assess binding stability; calculate RMSD and MM-PBSA free energies .
  • Experimental Cross-Check: Compare predicted Kd values with SPR or ITC data .

Data Analysis & Replication

Q. How should researchers address batch-to-batch variability in this compound bioactivity data?

  • Methodological Answer: Implement quality-by-design (QbD) principles:
  • Source Tracking: Log synthetic batches with metadata (reagent lots, purification methods) .
  • Multivariate Analysis: Use PCA to correlate variability with synthesis parameters (e.g., coupling efficiency, solvent purity) .
  • Biological Replicates: Test ≥3 independent batches in assays; apply ANOVA to quantify batch effects .

Q. What frameworks ensure reproducible synthesis and characterization of this compound across labs?

  • Methodological Answer: Adopt standardized reporting:
  • Detailed Protocols: Document reaction times, equivalents, and purification steps (see for experimental section guidelines) .
  • Open Data: Share raw NMR/HPLC files in repositories (Zenodo) for peer validation .
  • Collaborative Validation: Conduct round-robin testing with independent labs; publish interlab CVs for critical parameters (e.g., purity, IC50) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.